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molecular formula C6Cl5KO B8646197 Potassium pentachlorophenolate CAS No. 7778-73-6

Potassium pentachlorophenolate

Cat. No. B8646197
M. Wt: 304.4 g/mol
InChI Key: WYQQGYULUDOPRU-UHFFFAOYSA-M
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Patent
US05266668

Procedure details

13.9 g (0.128 mol) of α-fluoroacryloyl chloride (obtained in accordance with example 1c) were added dropwise, at a temperature of 25° C., with stirring and in the course of 30 minutes, to a solution of 30 g (0.0985 mol) of potassium pentachlorophenate in 400 ml of anhydrous acetonitrile, and the reaction mixture was then stirred for a further 90 minutes at the same temperature. The solid formed was filtered off and washed with 20 ml of anhydrous acetonitrile. After 0.01 g of hydroquinone monomethyl ether had been added, the volatile constituents in the mixture of filtrate and washing liquor were distilled off and the residue was recrystallized from boiling n-hexane. 17 g (51% of theory) of pentachlorophenyl α-fluoroacrylate were obtained, melting point 90° to 92° C.
Quantity
13.9 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2](=[CH2:6])[C:3](Cl)=[O:4].[C:7]1([O-:18])[C:12]([Cl:13])=[C:11]([Cl:14])[C:10]([Cl:15])=[C:9]([Cl:16])[C:8]=1[Cl:17].[K+]>C(#N)C>[F:1][C:2](=[CH2:6])[C:3]([O:18][C:7]1[C:8]([Cl:17])=[C:9]([Cl:16])[C:10]([Cl:15])=[C:11]([Cl:14])[C:12]=1[Cl:13])=[O:4] |f:1.2|

Inputs

Step One
Name
Quantity
13.9 g
Type
reactant
Smiles
FC(C(=O)Cl)=C
Step Two
Name
Quantity
30 g
Type
reactant
Smiles
C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)[O-].[K+]
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)#N

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was then stirred for a further 90 minutes at the same temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solid formed
FILTRATION
Type
FILTRATION
Details
was filtered off
WASH
Type
WASH
Details
washed with 20 ml of anhydrous acetonitrile
ADDITION
Type
ADDITION
Details
After 0.01 g of hydroquinone monomethyl ether had been added
ADDITION
Type
ADDITION
Details
the volatile constituents in the mixture of filtrate
WASH
Type
WASH
Details
washing liquor
DISTILLATION
Type
DISTILLATION
Details
were distilled off
CUSTOM
Type
CUSTOM
Details
the residue was recrystallized

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
FC(C(=O)OC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)=C
Measurements
Type Value Analysis
AMOUNT: MASS 17 g
YIELD: PERCENTYIELD 51%
YIELD: CALCULATEDPERCENTYIELD 51%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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